(4-(N,N-dimethylsulfamoyl)-3-fluorophenyl)boronic acid
Overview
Description
(4-(N,N-Dimethylsulfamoyl)-3-fluorophenyl)boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their ability to form reversible covalent bonds with diols, making them valuable in various chemical applications. This particular compound features a boronic acid group attached to a phenyl ring, which is further substituted with a dimethylsulfamoyl group and a fluorine atom. The unique structure of this compound imparts specific chemical properties that are useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(N,N-dimethylsulfamoyl)-3-fluorophenyl)boronic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoroaniline and dimethylsulfamoyl chloride.
Formation of Intermediate: The 3-fluoroaniline is reacted with dimethylsulfamoyl chloride in the presence of a base such as triethylamine to form the intermediate (4-(N,N-dimethylsulfamoyl)-3-fluorophenyl)amine.
Boronic Acid Formation: The intermediate is then subjected to a borylation reaction using a boron source such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base like potassium carbonate. This step results in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are designed to be cost-effective and environmentally friendly. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(4-(N,N-Dimethylsulfamoyl)-3-fluorophenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or vinyl-aryl compounds.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.
Substitution: The fluorine atom on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid group.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Major Products
Biaryl Compounds: Formed from Suzuki-Miyaura coupling.
Phenols: Formed from oxidation reactions.
Substituted Phenyl Compounds: Formed from nucleophilic substitution reactions.
Scientific Research Applications
(4-(N,N-Dimethylsulfamoyl)-3-fluorophenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of biaryl compounds through Suzuki-Miyaura coupling.
Medicine: Investigated for its potential use in drug delivery systems and diagnostic applications due to its ability to form reversible covalent bonds with biological molecules.
Industry: Utilized in the production of advanced materials and polymers with specific functional properties.
Mechanism of Action
The mechanism of action of (4-(N,N-dimethylsulfamoyl)-3-fluorophenyl)boronic acid involves its ability to form reversible covalent bonds with diols. This interaction is pH-dependent, allowing the compound to capture and release diol-containing molecules under different pH conditions. The boronic acid group interacts with the cis-diol groups of target molecules, forming a cyclic boronate ester. This property is exploited in various applications, including separation, sensing, and drug delivery.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Lacks the dimethylsulfamoyl and fluorine substituents, making it less selective in certain applications.
(4-(N,N-Dimethylsulfamoyl)phenyl)boronic Acid: Similar structure but without the fluorine atom, resulting in different reactivity and selectivity.
(4-(N,N-Dimethylsulfamoyl)-2-methylphenyl)boronic Acid: Contains a methyl group instead of a fluorine atom, affecting its chemical properties and applications.
Uniqueness
(4-(N,N-Dimethylsulfamoyl)-3-fluorophenyl)boronic acid is unique due to the presence of both the dimethylsulfamoyl group and the fluorine atom on the phenyl ring. These substituents enhance its selectivity and reactivity, making it valuable in specific applications where other boronic acids may not perform as effectively.
Properties
IUPAC Name |
[4-(dimethylsulfamoyl)-3-fluorophenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BFNO4S/c1-11(2)16(14,15)8-4-3-6(9(12)13)5-7(8)10/h3-5,12-13H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGUCXSLEWPAZKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)S(=O)(=O)N(C)C)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BFNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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